3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide
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Overview
Description
3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide typically involves multi-step organic reactions One common method includes the reaction of 3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline with a thiol reagent under controlled conditions to form the thioether linkage
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
- 3-Cyano-4-(trifluoromethyl)pyridine
- 3-Cyano-4-(trifluoromethyl)benzoic acid
- 3-Cyano-4-(trifluoromethyl)phenylthiourea
Comparison: Compared to these similar compounds, 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is unique due to the presence of the tetrahydroquinoline moiety, which imparts additional structural complexity and potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c15-14(16,17)12-8-3-1-2-4-10(8)20-13(9(12)7-18)22-6-5-11(19)21/h1-6H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQJTBAALJDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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